molecular formula C24H23N3O3 B15015743 2-(2-(4-(Benzyloxy)benzylidene)hydrazino)-N-(4-ethylphenyl)-2-oxoacetamide CAS No. 339254-25-0

2-(2-(4-(Benzyloxy)benzylidene)hydrazino)-N-(4-ethylphenyl)-2-oxoacetamide

Cat. No.: B15015743
CAS No.: 339254-25-0
M. Wt: 401.5 g/mol
InChI Key: LLNXFLJKGJYKGI-PCLIKHOPSA-N
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Description

2-(2-(4-(Benzyloxy)benzylidene)hydrazino)-N-(4-ethylphenyl)-2-oxoacetamide is a Schiff base derivative synthesized by condensing 4-(benzyloxy)benzaldehyde with 2-hydrazino-N-(4-ethylphenyl)-2-oxoacetamide. Its molecular formula is C24H23N3O4, featuring a benzyloxy group (-OCH2C6H5) at the 4-position of the benzylidene ring and an ethyl substituent on the N-phenyl acetamide moiety . This compound belongs to the hydrazino-oxoacetamide class, characterized by a hydrazone linkage (-NH-N=CH-) and dual carbonyl groups.

Properties

CAS No.

339254-25-0

Molecular Formula

C24H23N3O3

Molecular Weight

401.5 g/mol

IUPAC Name

N-(4-ethylphenyl)-N'-[(E)-(4-phenylmethoxyphenyl)methylideneamino]oxamide

InChI

InChI=1S/C24H23N3O3/c1-2-18-8-12-21(13-9-18)26-23(28)24(29)27-25-16-19-10-14-22(15-11-19)30-17-20-6-4-3-5-7-20/h3-16H,2,17H2,1H3,(H,26,28)(H,27,29)/b25-16+

InChI Key

LLNXFLJKGJYKGI-PCLIKHOPSA-N

Isomeric SMILES

CCC1=CC=C(C=C1)NC(=O)C(=O)N/N=C/C2=CC=C(C=C2)OCC3=CC=CC=C3

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)C(=O)NN=CC2=CC=C(C=C2)OCC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(4-(Benzyloxy)benzylidene)hydrazino)-N-(4-ethylphenyl)-2-oxoacetamide typically involves the condensation of 4-benzyloxybenzaldehyde with hydrazine derivatives, followed by the reaction with 4-ethylphenyl isocyanate. The reaction conditions often require a solvent such as ethanol or methanol and may involve heating to facilitate the reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position.

    Reduction: Reduction reactions can target the hydrazino group, converting it to an amine.

    Substitution: Aromatic substitution reactions can occur on the benzene rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: Products may include benzoic acid derivatives.

    Reduction: The major product would be the corresponding amine.

    Substitution: Substituted aromatic compounds with various functional groups.

Scientific Research Applications

2-(2-(4-(Benzyloxy)benzylidene)hydrazino)-N-(4-ethylphenyl)-2-oxoacetamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-(4-(Benzyloxy)benzylidene)hydrazino)-N-(4-ethylphenyl)-2-oxoacetamide involves its interaction with specific molecular targets. The hydrazino group can form hydrogen bonds with biological macromolecules, influencing their function. Additionally, the aromatic rings can participate in π-π interactions, further modulating biological activity.

Comparison with Similar Compounds

Key Structural Features :

  • Benzylidene core : The 4-benzyloxy substituent introduces steric bulk and electron-donating effects, influencing solubility and reactivity.

Structural Variations and Molecular Properties

The compound is compared to structurally related hydrazino-oxoacetamides differing in substituents on the benzylidene and N-phenyl groups. These modifications impact electronic properties, solubility, and biological activity.

Compound Name Benzylidene Substituent N-Phenyl Substituent Molecular Formula Key Properties/Activities Reference
Main Compound 4-Benzyloxy 4-Ethyl C24H23N3O4 High lipophilicity, bulky substituent
2-(2-(3-(Benzyloxy)benzylidene)hydrazino)-N-(4-ethoxyphenyl)-2-oxoacetamide 3-Benzyloxy 4-Ethoxy C24H23N3O4 Increased polarity due to ethoxy
N-(4-ethylphenyl)-2-(2-(4-hydroxybenzylidene)hydrazino)-2-oxoacetamide 4-Hydroxy 4-Ethyl C17H17N3O3 Reduced steric hindrance, higher solubility
2-(2-(4-Methoxybenzylidene)hydrazino)-N-(4-methylphenyl)-2-oxoacetamide 4-Methoxy 4-Methyl C18H17N3O3 Moderate lipophilicity, smaller substituent
2-((2E)-2-{4-[(4-Chlorobenzyl)oxy]-3-ethoxybenzylidene}hydrazino)-N-(4-ethylphenyl)-2-oxoacetamide 4-Cl-Benzyloxy, 3-Ethoxy 4-Ethyl C25H24ClN3O5 Enhanced electronic effects (Cl, ethoxy)
N-(4-ethylphenyl)-2-(2-(2-methoxybenzylidene)hydrazino)-2-oxoacetamide 2-Methoxy 4-Ethyl C18H19N3O3 Altered planarity, steric effects

Key Differences :

  • The main compound uses 4-(benzyloxy)benzaldehyde, requiring careful control of reaction conditions to avoid steric hindrance from the bulky benzyloxy group.
  • Antimalarial analogs (e.g., –17) incorporate quinoline rings via post-synthetic modifications, enabling Plasmodium falciparum inhibition .
Antimalarial Activity
  • Quinoline-containing derivatives (e.g., compounds 53 and 54 in –17) exhibit potent activity against P. falciparum (IC50 < 1 µM) due to the quinoline ring’s ability to disrupt heme detoxification .
Solubility and Stability
  • Ethyl vs.
  • Benzyloxy vs. Hydroxy : The 4-benzyloxy group reduces aqueous solubility compared to hydroxy analogs but improves metabolic stability by resisting oxidation .
Tautomerism and Reactivity
  • Hydrazone derivatives (e.g., ) can exhibit tautomerism between enol and keto forms, influencing reactivity. The main compound likely adopts the keto form (C=O stretching at ~1680 cm⁻¹ in IR) .

Key Studies

  • Antioxidant Potential: Benzyloxy-substituted hydrazones are known to scavenge free radicals, suggesting the main compound could mitigate oxidative stress .
  • Anti-inflammatory Activity : Ethylphenyl analogs (e.g., ) inhibit COX-2, hinting at similar mechanisms for the main compound .

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